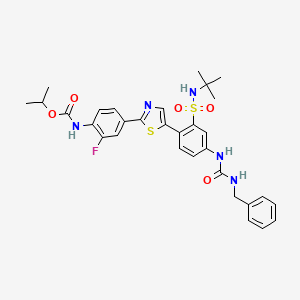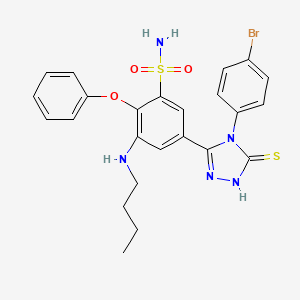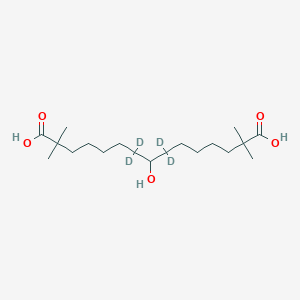
Bempedoic acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bempedoic acid-d4 is a deuterated form of bempedoic acid, a small molecule used as a cholesterol-lowering agent. Bempedoic acid is known for its ability to inhibit ATP citrate lyase, an enzyme involved in the biosynthesis of cholesterol. The deuterated version, this compound, contains four deuterium atoms, which can provide certain advantages in pharmacokinetics and metabolic stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bempedoic acid-d4 involves the incorporation of deuterium atoms into the bempedoic acid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
化学反应分析
Types of Reactions
Bempedoic acid-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
Bempedoic acid-d4 has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of bempedoic acid.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity and metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of bempedoic acid.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties.
作用机制
Bempedoic acid-d4 exerts its effects by inhibiting ATP citrate lyase, an enzyme that plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol (LDL-C) in the blood. The deuterium atoms in this compound can enhance its metabolic stability and prolong its duration of action.
相似化合物的比较
Similar Compounds
Bempedoic Acid: The non-deuterated form of bempedoic acid.
Ezetimibe: Another cholesterol-lowering agent that inhibits the absorption of cholesterol in the intestines.
Statins: A class of drugs that inhibit HMG-CoA reductase, another enzyme involved in cholesterol biosynthesis.
Uniqueness of Bempedoic Acid-d4
This compound is unique due to the presence of deuterium atoms, which can provide advantages such as:
Improved Metabolic Stability: Deuterium atoms can slow down the metabolic degradation of the compound.
Enhanced Pharmacokinetics: The deuterated form may have better absorption, distribution, and excretion profiles compared to the non-deuterated form.
Reduced Side Effects: The improved stability and pharmacokinetics can potentially reduce the side effects associated with the compound.
属性
分子式 |
C19H36O5 |
|---|---|
分子量 |
348.5 g/mol |
IUPAC 名称 |
7,7,9,9-tetradeuterio-8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid |
InChI |
InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2 |
InChI 键 |
HYHMLYSLQUKXKP-AREBVXNXSA-N |
手性 SMILES |
[2H]C([2H])(CCCCC(C)(C)C(=O)O)C(C([2H])([2H])CCCCC(C)(C)C(=O)O)O |
规范 SMILES |
CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


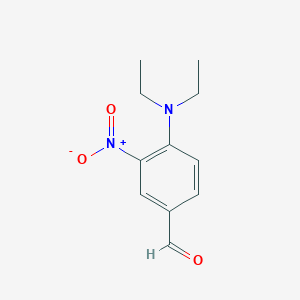
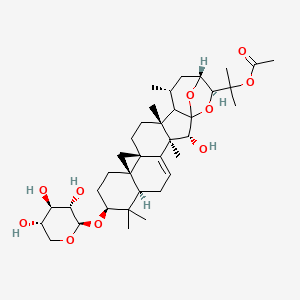
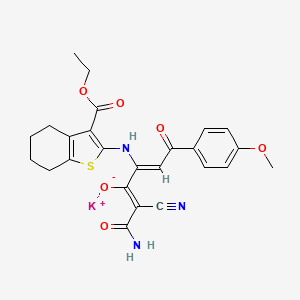
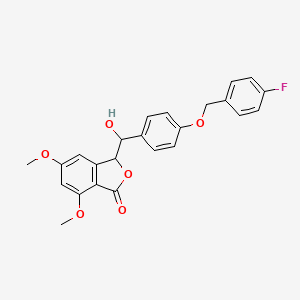
![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)
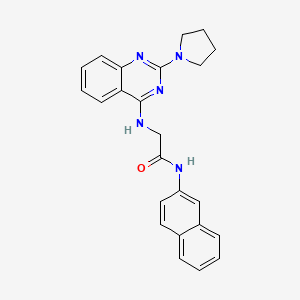
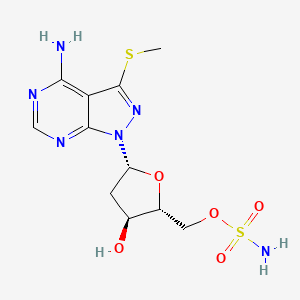

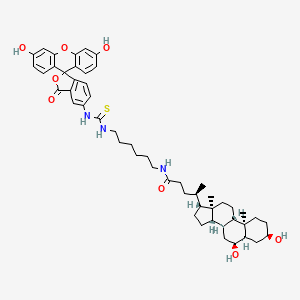
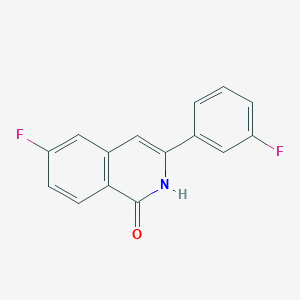
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)
